Regioisomeric Differentiation: 3-Fluoro-4-Methoxyphenyl vs. 4-Fluoro-2-Methoxyphenyl Substitution and Predicted Physicochemical Property Divergence
The target compound (CAS 2007921-00-6) and its closest regioisomer, 5-(4-fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine (CAS 1956356-02-7), share identical molecular formula (C12H10FN5O) and molecular weight (259.24 Da) but differ in the relative positions of fluorine and methoxy substituents on the phenyl ring . In the target compound, the methoxy group is para to the triazolopyrazine attachment point with fluorine meta; in the comparator, the methoxy is ortho and fluorine para . This positional swap is predicted to alter the molecular dipole moment, the pKa of the 2-amino group (through differential resonance effects), and the compound's chromatographic retention time (logP) . These differences, while not yet accompanied by published head-to-head biochemical IC50 data, are relevant to procurement because the two regioisomers are not interchangeable in a structure-activity relationship (SAR) matrix; a pharmacophore model built on one regioisomer may not accommodate the other [1].
| Evidence Dimension | Regioisomeric substitution pattern and predicted physicochemical divergence |
|---|---|
| Target Compound Data | 3-F-4-MeO-phenyl (meta-fluoro, para-methoxy); Canonical SMILES: COC1=CC=C(C2=CN=CC3=NC(N)=NN23)C=C1F |
| Comparator Or Baseline | CAS 1956356-02-7: 4-F-2-MeO-phenyl (para-fluoro, ortho-methoxy); SMILES: COC1=CC(F)=CC=C1C1=CN=CC2=NC(N)=NN12 |
| Quantified Difference | Not yet quantified in a published head-to-head biochemical assay; structural non-interchangeability is categorical. |
| Conditions | Computational comparison based on canonical SMILES and InChI; experimental chromatographic (HPLC, LC-MS) conditions vendor-specific. |
Why This Matters
In SAR-driven procurement, regioisomeric identity determines whether a compound fits an established pharmacophore model; ordering the wrong regioisomer can invalidate an entire screening campaign.
- [1] Mondal, D. et al. Future Med. Chem. 2025, 17, 2863–2879. SAR discussion on triazolopyrazine substituent effects. View Source
